molecular formula C12H18BrNOS B6350778 N-(5-Bromothiophen-2-yl)-N-butylbutanamide CAS No. 1392491-61-0

N-(5-Bromothiophen-2-yl)-N-butylbutanamide

Cat. No. B6350778
CAS RN: 1392491-61-0
M. Wt: 304.25 g/mol
InChI Key: LXPJRALRMHNJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-bromothiophen-2-yl)methylamine is similar to the requested compound. It has a molecular weight of 206.11 and is stored at room temperature.


Synthesis Analysis

A paper discusses the synthesis of a compound involving a 5-bromothiophene moiety . The UV–Vis spectra of nicotinohydrazide, 5-bromothiophene-2-carbaldehyde, and Z-N’-(5-bromothiophen-2-yl)methylene)nicotinohydrazide in EtOH at room temperature were analyzed .


Molecular Structure Analysis

A study on the crystal structure and Hirshfeld analysis of a 2-(5-bromothiophen-2-yl) compound might provide some insights. The compound crystallizes in the space group P21/n with one complete molecule in the asymmetric unit .


Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing a 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .


Physical And Chemical Properties Analysis

Thiophene and its substituted derivatives are important heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Environmental Impact and Fate of Brominated Compounds

  • Environmental Presence and Fate of Brominated Flame Retardants : Recent studies have highlighted the widespread environmental occurrence of new brominated flame retardants (NBFRs) and organophosphate compounds (OPs) in the environment, particularly in developing countries. These substances have been increasingly used in consumer products to fulfill fire safety regulations. Despite being presumed safe, their ubiquitous presence and persistence have raised concerns about their environmental and health impacts. There's a need for more research on the environmental occurrence, persistence, and toxicity of these chemicals to manage their environmental impact effectively (Ali et al., 2017).

  • Toxic Neuropathies from Chemical Exposure : Research into the toxicological mechanisms of certain chemicals, including brominated compounds, reveals how exposure can lead to toxic neuropathies. Understanding the chemical nature of neurotoxicants like hexanedione (HD) and acrylamide (ACR) provides insight into primary toxicant effects versus nonspecific consequences. This knowledge aids in comprehending the broader implications of exposure to various chemical substances, including brominated flame retardants, on nervous system health (LoPachin & Gavin, 2015).

  • Soil Contamination by Brominated Compounds : A critical review of soil contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) addresses their widespread environmental contamination and toxic effects. These substances, used to inhibit fire spread in various materials, have led to significant soil contamination due to their production, use in polymer manufacture, and disposal. The review suggests that both PBDEs and NBFRs pose similar risks of land contamination, underlining the importance of further research and environmental management strategies to mitigate their impact (McGrath, Ball, & Clarke, 2017).

Safety and Hazards

The safety data sheet for (5-BroMothiophen-2-yl)tributylstannane provides some safety information for a compound with a similar structure. It suggests wearing self-contained breathing apparatus for firefighting if necessary .

Mechanism of Action

Target of Action

N-(5-Bromothiophen-2-yl)-N-butylbutanamide (BTBA) is a synthetic organic compound that belongs to the class of amides , suggesting that BTBA may interact with targets involved in these processes.

Mode of Action

. This suggests that BTBA may interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

These strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These processes could potentially be affected by BTBA, leading to downstream effects on the synthesis of functionalized regioregular polythiophenes.

properties

IUPAC Name

N-(5-bromothiophen-2-yl)-N-butylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNOS/c1-3-5-9-14(11(15)6-4-2)12-8-7-10(13)16-12/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPJRALRMHNJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(S1)Br)C(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.